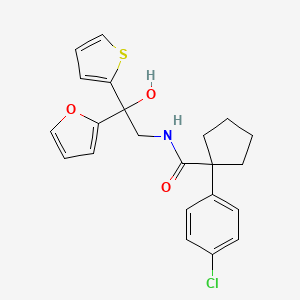

![molecular formula C19H17F6NO4S B3018476 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 339275-67-1](/img/structure/B3018476.png)

2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

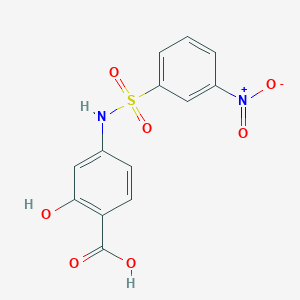

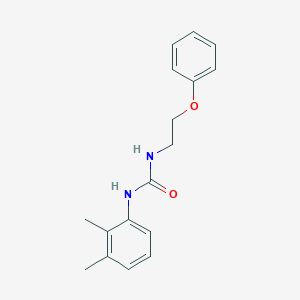

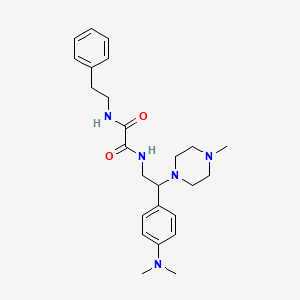

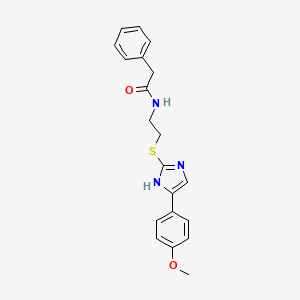

The compound of interest, 2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide, is a sulfonamide-based molecule. Sulfonamides are a group of compounds known for their diverse biological activities, including antitumor properties. They have been studied extensively in the context of cancer treatment, with some compounds showing potent cell cycle inhibitory effects and advancing to clinical trials . The compound likely shares structural similarities with other sulfonamides that have been investigated for their potential as therapeutic agents.

Synthesis Analysis

The synthesis of sulfonamide compounds can involve various strategies, including the sulfonation of aromatic compounds or the amidation of sulfonyl chlorides with amines. For example, sulfonation of 2-benzyl-3-hydroxypyridine has been performed to introduce a sulfonyl group at the para position of the phenyl ring . Additionally, the synthesis of related compounds has been achieved through reactions such as the Tscherniac amidomethylation of aromatics with N-hydroxymethylphthalimide in trifluoromethanesulfonic acid . These methods could potentially be adapted for the synthesis of the compound of interest.

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can be characterized using various spectroscopic techniques, including FT-IR, NMR, UV-Vis, and X-ray crystallography . Density functional theory (DFT) calculations are also employed to predict and confirm the molecular structure, including bond lengths, bond angles, and other geometric parameters. For the compound , similar analytical and computational methods would be used to determine its molecular structure and confirm its synthesis.

Chemical Reactions Analysis

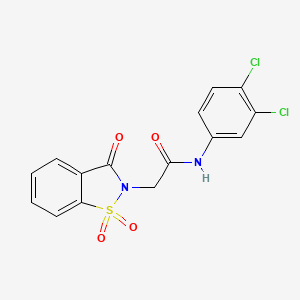

Sulfonamide compounds can participate in a range of chemical reactions. For instance, the dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides have been used as reagents for the synthesis of furanones . Moreover, sulfonamide derivatives have been explored as ligands for hTRPV1, with modifications leading to potent antagonists with analgesic activity . The compound of interest may also undergo various chemical transformations, potentially leading to new derivatives with biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide compounds, such as solubility, melting point, and stability, are crucial for their potential therapeutic application. Theoretical calculations, including MEP, NBO, FMO analysis, and thermodynamic properties, can provide insights into the reactivity and stability of these molecules . For the compound of interest, similar analyses would be necessary to understand its behavior in biological systems and its potential as a drug candidate.

Eigenschaften

IUPAC Name |

2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F6NO4S/c1-17(28,16(27)26-15-7-3-6-14(9-15)19(23,24)25)11-31(29,30)10-12-4-2-5-13(8-12)18(20,21)22/h2-9,28H,10-11H2,1H3,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCQKSAHDFHGAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)CC1=CC(=CC=C1)C(F)(F)F)(C(=O)NC2=CC=CC(=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F6NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-hydroxy-2-methyl-3-{[3-(trifluoromethyl)benzyl]sulfonyl}-N-[3-(trifluoromethyl)phenyl]propanamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

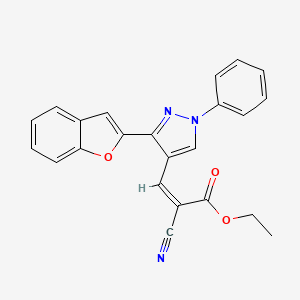

![5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B3018394.png)

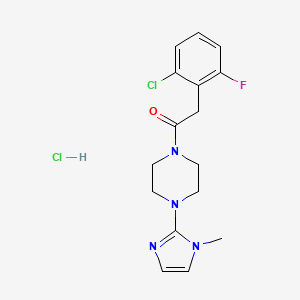

![1-Methyl-4-(oxan-4-ylamino)pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3018395.png)

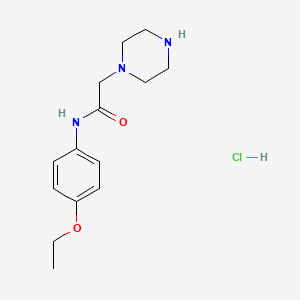

![2-[6-(4-Bromophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B3018408.png)